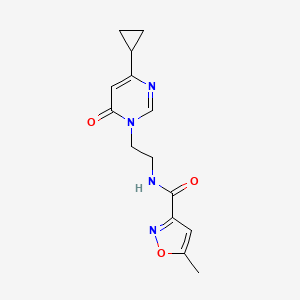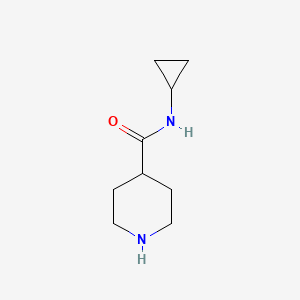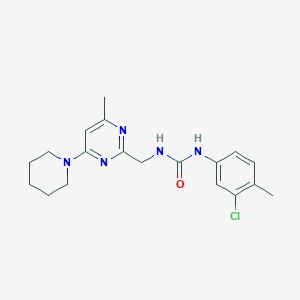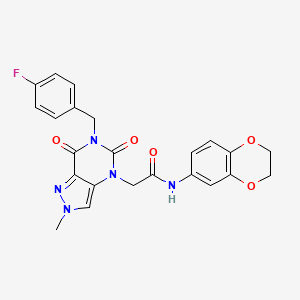
4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine HCl” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group attached to the piperidine ring. Additionally, it has a 1-methyl-1H-pyrazol-4-yl group attached to the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition
4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine HCl derivatives have been explored for their potential in inhibiting Aurora kinases, which are implicated in cancer cell proliferation. This research demonstrates the compound's relevance in cancer treatment strategies (ロバート ヘンリー,ジェームズ, 2006).
Anticholinesterase Effects
Studies indicate that pyrazoline derivatives, including those related to 4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine HCl, have significant anticholinesterase effects. These effects are relevant in treating neurodegenerative disorders like Alzheimer's disease (M. Altıntop, 2020).
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of pyrazolone derivatives are crucial in developing new pharmaceuticals. These compounds have shown potential in various medical applications, including their use as antibacterial and antifungal agents (K. Naik et al., 2013).
Intermediate in Synthesis of Targeted Therapeutics
Pyrazolylpiperidine derivatives are key intermediates in synthesizing targeted therapeutics like Crizotinib, which is used in cancer treatment. Their role in efficient synthesis pathways highlights their importance in pharmaceutical manufacturing (Steven J. Fussell et al., 2012).
Role in Antimicrobial Research
Research has shown that pyrazolone derivatives, related to 4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine HCl, have significant antimicrobial activities. These findings are important for developing new antimicrobial agents (Piyush N. Kalaria et al., 2014).
Application in Analytical Chemistry
This compound and its derivatives have been used in analytical chemistry, particularly in Fourier transform infrared (FT-IR) spectroscopy. Their distinct chemical properties are exploited for accurate process control in pharmaceutical manufacturing (Zhihao Lin et al., 2006).
Eigenschaften
IUPAC Name |
4-[4-(1-methylpyrazol-4-yl)phenyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.ClH/c1-18-11-15(10-17-18)13-4-2-12(3-5-13)14-6-8-16-9-7-14;/h2-5,10-11,14,16H,6-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWSCUQRPOVVDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B2413035.png)

![3-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413038.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide](/img/structure/B2413039.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2413040.png)
![2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413041.png)

![2-(3-Phenoxypropyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2413044.png)
![6-(3-Fluorophenyl)-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2413045.png)
![9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2413047.png)
![2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2413048.png)


